
Cloprostenol sodium
Vue d'ensemble
Description
Le cloprostenol sodique est un analogue synthétique de la prostaglandine F2α. C'est un agent lutéolytique puissant, ce qui signifie qu'il provoque la régression du corps jaune, conduisant à une diminution de la production de progestérone. Ce composé est principalement utilisé en médecine vétérinaire pour induire l'œstrus et synchroniser les cycles œstraux chez les animaux d'élevage tels que les bovins et les porcs .
Applications De Recherche Scientifique
Reproductive Management in Cattle
Cloprostenol sodium is primarily employed to enhance reproductive efficiency in cattle. Research indicates that its administration post-partum accelerates uterine involution and reduces the incidence of reproductive disorders.
Key Findings:
- Accelerated Uterine Involution: In a study involving dairy cows, this compound facilitated quicker uterine recovery compared to untreated controls, leading to improved reproductive performance .
- Reduced Service Period: Treated cows exhibited a shorter interval between calving and the first estrus, with some studies reporting pregnancies occurring approximately 10-12 days earlier than in control groups .
Data Table: Effects of this compound on Cattle Reproduction
Treatment Group | Dose (mg) | Days to Pregnancy (Mean) | Incidence of Uterine Infection (%) |
---|---|---|---|
Control | 0 | 75 | 32.3 |
Cloprostenol | 0.530 | 64 | 18.8 |
Cloprostenol | 1.060 | 62 | 25.3 |
Applications in Swine
In swine production, this compound is used to synchronize parturition and improve lactation performance.
Key Findings:
- Synchronization of Parturition: this compound effectively synchronizes farrowing, with studies showing that sows treated with the compound delivered approximately 23 hours after administration .
- Enhanced Lactation Performance: Sows receiving this compound demonstrated a significant increase in milk yield during lactation, with improvements noted in both litter weight and average daily gain of piglets .
Data Table: Effects of this compound on Swine Reproduction
Treatment Group | Milk Yield (kg) | Litter Weight (kg) | Average Daily Gain (g) |
---|---|---|---|
Control | 135.63 | - | - |
D-Cloprostenol (Single Dose) | 176.72 | Increased | Increased |
DL-Cloprostenol (Multiple Doses) | 169.71 | Increased | Increased |
Case Studies
- Dairy Cattle Study: A comprehensive study involving dairy cows demonstrated that administering this compound post-partum significantly reduced the incidence of uterine infections and improved overall reproductive performance . The study involved multiple herds and confirmed the repeatability of results across different management systems.
- Swine Lactation Study: In a controlled trial with multiparous sows, this compound was administered at varying intervals post-farrowing. The results indicated that sows receiving multiple doses had enhanced lactation ability and improved piglet survival rates compared to untreated controls .
Mécanisme D'action
Target of Action
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . The primary target of this compound is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone needed to maintain pregnancy .
Mode of Action
This compound interacts with its target, the corpus luteum, by binding to the FP prostanoid receptors . This binding triggers a series of biochemical reactions that lead to the regression of the corpus luteum, a process known as luteolysis . Luteolysis involves the cessation of progesterone production and the reduction in size of the corpus luteum .
Pharmacokinetics
Following intramuscular injection, this compound is rapidly absorbed, with peak concentrations generally reached within the first 15 minutes after injection . The drug is then steadily eliminated from the body, with a mean half-life of approximately 56 minutes . The rapid absorption and elimination of this compound allow for its quick action and short duration of effect, which is beneficial in controlling the timing of estrus in animals .
Result of Action
The primary result of this compound’s action is the induction of estrus and the ability to control the timing of estrus in animals . By causing luteolysis, this compound effectively stops the production of progesterone by the corpus luteum . This drop in progesterone levels triggers the onset of estrus, allowing for controlled breeding in animals . In addition, this compound can also be used to induce abortion in animals .
Analyse Biochimique
Biochemical Properties
Cloprostenol sodium acts as a PGF2α receptor agonist . It interacts with the FP prostanoid receptor, and it is 2- to 3-fold more potent than fluprostenol . It is similar in potency to PGF2α at EP and TP prostanoid receptors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It causes the corpus luteum to stop the production of progesterone and to reduce in size over several days . This effect influences cell function, including an impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is primarily through its luteolytic properties. It causes functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses, followed by return to estrus and normal ovulation . It does not have androgenic, estrogenic, and anti-progestogen action .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool . No information is available about its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In the most sensitive species, the pregnant hamster, this compound induces abortion with a dose of 1.25 mg/kg, compared to the dose of 25 mg/kg required by oral administration . Young rats, treated with a dose of 50 times the effective dose, presented signs of diarrhea .
Metabolic Pathways
It is known that it is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool .
Transport and Distribution
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le cloprostenol sodique est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de type prostaglandine. La synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la stéréochimie et les groupes fonctionnels souhaités. Une méthode implique l'utilisation de la chromatographie liquide préparative industrielle pour la séparation et la purification du cloprostenol sodique .
Méthodes de production industrielle : La production industrielle de cloprostenol sodique implique des techniques de séparation et de purification à grande échelle. Le processus comprend généralement la dissolution du cloprostenol sodique synthétisé dans l'éthanol, suivie d'une filtration et d'une séparation chromatographique pour obtenir un produit de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le cloprostenol sodique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.
Substitution : Les réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de différents analogues.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et métabolites de la prostaglandine, qui peuvent avoir des activités biologiques différentes .
Comparaison Avec Des Composés Similaires
Le cloprostenol sodique est comparé à d'autres analogues de la prostaglandine tels que :
Fluprostenol : De puissance similaire mais moins sélectif.
Bimatoprost : Utilisé principalement en médecine humaine pour le traitement du glaucome.
Travoprost : Un autre analogue de la prostaglandine utilisé pour le glaucome.
Unicité : Le cloprostenol sodique est unique en raison de sa forte puissance et de son utilisation spécifique en médecine vétérinaire pour la santé reproductive. Sa capacité à induire la lutéolyse et à synchroniser les cycles œstraux en fait un outil précieux en élevage .
Composés similaires :
- Fluprostenol
- Bimatoprost
- Travoprost
- Prostaglandine F2α (PGF2α)
Activité Biologique
Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α) and is widely used in veterinary medicine for its luteolytic properties. This article explores its biological activity, mechanisms of action, and applications in livestock reproduction, supported by data tables and case studies.
- Chemical Name : (5Z)-rel-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid monosodium salt
- CAS Number : 55028-72-3
- Molecular Weight : 352.83 g/mol
- Solubility : Water-soluble
This compound acts primarily as an FP receptor agonist , with an effective concentration (EC50) of approximately 0.84 nM . Its biological activity includes:
- Luteolysis : Induces the regression of the corpus luteum, leading to decreased progesterone levels.
- Uterine Contraction : Stimulates uterine smooth muscle contractions, facilitating parturition in livestock.
- Adipocyte Differentiation Inhibition : Potently inhibits the differentiation of adipocyte precursor cells .
Pharmacokinetics
This compound has a longer biological half-life compared to its natural counterpart, dinoprost tromethamine. Its half-life is approximately 3 hours, allowing for sustained effects in treated animals . The compound is primarily metabolized through β-oxidation and is excreted via the lungs and kidneys.
Applications in Veterinary Medicine
This compound is primarily used in reproductive management in livestock. Below are key findings from case studies:
Table 1: Effects of this compound on Reproductive Parameters
Case Studies
-
Dairy Cows :
A study compared this compound with dinoprost tromethamine in lactating dairy cows undergoing Ovsynch protocols. Results indicated that this compound significantly reduced serum progesterone concentrations at 14 hours post-treatment (P=0.02), enhancing subsequent estrus synchronization compared to dinoprost . -
Sows :
In a trial involving sows, administration of D-cloprostenol sodium improved lactation performance and reduced farrowing duration. Sows treated with cloprostenol showed increased prolactin levels and higher feed intake during lactation, leading to better growth rates in piglets . -
Postpartum Recovery in Beef Cows :
Research indicated that this compound treatment resulted in faster postpartum recovery and reduced incidence of reproductive complications compared to untreated controls .
Propriétés
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-KXXGZHCCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40665-92-7 (Parent) | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046500 | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-72-3, 62561-03-9 | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPROSTENOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOPROSTENOL SODIUM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.